2-(6-Methylpyridin-3-yl)propan-1-ol 2-(6-Methylpyridin-3-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 2248386-28-7
VCID: VC5381796
InChI: InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3
SMILES: CC1=NC=C(C=C1)C(C)CO
Molecular Formula: C9H13NO
Molecular Weight: 151.209

2-(6-Methylpyridin-3-yl)propan-1-ol

CAS No.: 2248386-28-7

Cat. No.: VC5381796

Molecular Formula: C9H13NO

Molecular Weight: 151.209

* For research use only. Not for human or veterinary use.

2-(6-Methylpyridin-3-yl)propan-1-ol - 2248386-28-7

Specification

CAS No. 2248386-28-7
Molecular Formula C9H13NO
Molecular Weight 151.209
IUPAC Name 2-(6-methylpyridin-3-yl)propan-1-ol
Standard InChI InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3
Standard InChI Key YEABQILEAHSJBT-UHFFFAOYSA-N
SMILES CC1=NC=C(C=C1)C(C)CO

Introduction

Structural Characteristics and Nomenclature

Table 1: Comparative Structural Features of Pyridine Alcohols

CompoundCAS NumberHydroxyl PositionMolecular FormulaMolecular Weight (g/mol)
2-(6-Methylpyridin-3-yl)propan-1-olNot availableC1C9H13NO151.21
2-(6-Methylpyridin-3-yl)propan-2-ol40472-90-0C2C9H13NO151.21
2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol1565594-28-6C1C10H16N2O180.25

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for 2-(6-methylpyridin-3-yl)propan-1-ol are documented, analogous methods for pyridine alcohols suggest feasible pathways:

Grignard Reaction

A proposed route involves reacting 6-methylpyridin-3-ylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield the primary alcohol. This method mirrors the synthesis of 2-(6-methylpyridin-3-yl)propan-2-ol but uses ethylene oxide instead of acetone to position the hydroxyl group at C1.

Physicochemical Properties

Physical State and Solubility

Based on structural analogs, 2-(6-methylpyridin-3-yl)propan-1-ol is predicted to be a colorless liquid at room temperature with:

  • Boiling Point: ~220–230°C (estimated via analogy to propan-2-ol isomer).

  • Solubility: Miscible in polar solvents (e.g., water, ethanol) due to the hydroxyl group, and partially soluble in nonpolar solvents like hexane .

Spectroscopic Data

IR Spectroscopy: Expected peaks include:

  • O-H stretch: 3200–3600 cm⁻¹ (broad).

  • C-O stretch: 1050–1150 cm⁻¹.

  • Pyridine ring vibrations: 1600–1500 cm⁻¹ .

NMR (Predicted):

  • ¹H NMR: δ 1.6–1.8 ppm (m, 2H, CH2), δ 2.5 ppm (s, 3H, CH3-pyridine), δ 3.6–3.8 ppm (t, 2H, CH2OH) .

Chemical Reactivity and Applications

Oxidation and Reduction

  • Oxidation: The primary alcohol can be oxidized to 3-(6-methylpyridin-3-yl)propanoic acid using strong oxidizing agents like KMnO4.

  • Reduction: While reduction is less common, the hydroxyl group could be replaced via Mitsunobu reactions to form ethers or esters.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing stereoselective routes for enantiomerically pure forms.

  • Biological Screening: Evaluating antimicrobial, anticancer, and neuroactive properties.

  • Thermodynamic Studies: Measuring exact melting/boiling points and partition coefficients.

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